molecular formula C7H12BrCl2N3 B6224097 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 2763750-27-0

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride

Cat. No. B6224097
CAS RN: 2763750-27-0
M. Wt: 289
InChI Key:
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Description

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride, or BMPPD, is a novel molecule with potential applications in a variety of scientific research areas. BMPPD has been studied for its biochemical and physiological effects, as well as its ability to act as a catalyst in organic reactions. BMPPD is a cyclic molecule that contains both an aromatic ring system and a pyrazole core. It has a molecular weight of 437.86 g/mol and is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). BMPPD has been used in a variety of synthetic organic reactions, including amide formation, nucleophilic substitution, and oxidation. It has also been used in the synthesis of other compounds, such as nitro compounds, sulfonamides, and amines.

Scientific Research Applications

BMPPD has been studied for a variety of scientific research applications. It has been used as a catalyst in organic reactions, such as amide formation, nucleophilic substitution, and oxidation. BMPPD has also been used in the synthesis of other compounds, such as nitro compounds, sulfonamides, and amines. BMPPD has been studied for its potential as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs and is a major target for drug discovery. BMPPD has also been studied for its potential to inhibit the enzyme D-amino acid oxidase, which is involved in the metabolism of D-amino acids.

Mechanism of Action

The mechanism of action of BMPPD is not yet fully understood. However, it is believed that BMPPD acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs and is a major target for drug discovery. BMPPD may also act as an inhibitor of the enzyme D-amino acid oxidase, which is involved in the metabolism of D-amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPPD are not yet fully understood. However, it has been shown to inhibit the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs and is a major target for drug discovery. BMPPD has also been studied for its potential to inhibit the enzyme D-amino acid oxidase, which is involved in the metabolism of D-amino acids.

Advantages and Limitations for Lab Experiments

BMPPD has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water, ethanol, and 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride. It is also relatively easy to synthesize and can be used in a variety of organic reactions. BMPPD also has several potential applications in scientific research, such as as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) and as an inhibitor of the enzyme D-amino acid oxidase.
However, there are some limitations to the use of BMPPD in laboratory experiments. BMPPD is a relatively new molecule and its biochemical and physiological effects are not yet fully understood. It is also important to note that BMPPD is a potentially hazardous material and should be handled with caution.

Future Directions

The potential applications of BMPPD in scientific research are vast and there are many future directions for further research. These include further studies of its biochemical and physiological effects, as well as its potential as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). Additionally, further research could be done to explore the potential of BMPPD as an inhibitor of other enzymes, such as D-amino acid oxidase. Further research could also be done to explore the potential of BMPPD as a catalyst in other organic reactions, such as oxidation and reduction. Finally, further research could be done to explore the potential of BMPPD as a drug discovery target.

Synthesis Methods

BMPPD can be synthesized through a variety of methods. One method involves the reaction of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aqueous solution at a temperature of around 0-5°C. The reaction yields BMPPD as a white crystalline solid. Another method of synthesis involves the reaction of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with bromine in the presence of a palladium catalyst. This method yields BMPPD as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride involves the reaction of 2-methyl-3-nitropyrazolo[1,5-a]pyrazine with hydrogen bromide followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid.", "Starting Materials": [ "2-methyl-3-nitropyrazolo[1,5-a]pyrazine", "Hydrogen bromide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-3-nitropyrazolo[1,5-a]pyrazine is reacted with hydrogen bromide in acetic acid to yield 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in methanol to yield the corresponding dihydro derivative.", "Step 3: The dihydro derivative is then treated with hydrochloric acid to yield the final product, 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride." ] }

CAS RN

2763750-27-0

Molecular Formula

C7H12BrCl2N3

Molecular Weight

289

Purity

95

Origin of Product

United States

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